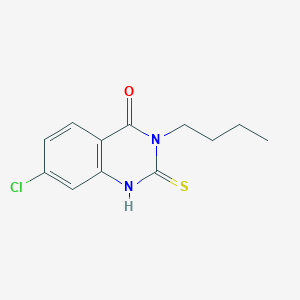
5-Bromo-2,3-dihydrobenzofuran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2,3-dihydrobenzofuran-3-ol is an organic building block . It has a molecular formula of C8H7BrO2 and a molecular weight of 215.04 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring with a bromine atom attached at the 5th position and a hydroxyl group at the 3rd position .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the sources retrieved, benzofuran derivatives in general have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .Physical and Chemical Properties Analysis
This compound has a molecular weight of 215.04 . Other specific physical and chemical properties are not detailed in the sources retrieved.Applications De Recherche Scientifique
Chemical Synthesis and Optimization
5-Bromo-2,3-dihydrobenzofuran-3-ol serves as a critical intermediate in the synthesis of various chemical compounds. A novel method for the regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans has been developed, leveraging this compound as a starting material. This process involves fluoride-induced desilylation leading to o-quinone methide generation, followed by Michael addition and intramolecular elimination, indicating its utility in drug discovery applications (Shaikh & Varvounis, 2014). Additionally, the compound has been optimized in the series of 2,3-dihydrobenzofurans as bromo and extra-terminal domain (BET) inhibitors, exhibiting high potency and selectivity (Lucas et al., 2021).
Asymmetric Synthesis
The asymmetric synthesis of certain compounds, like neolignans epi-conocarpan and conocarpan, has been achieved by employing this compound. This process involves an enantio- and diastereoselective intramolecular C-H insertion reaction, highlighting its significance in the synthesis of complex molecular structures (Natori et al., 2009).
Antimicrobial Properties
Compounds synthesized from this compound, such as benzofuran aryl ureas and carbamates, have demonstrated notable antimicrobial properties. These compounds were synthesized through a series of reactions starting from bromo salicylaldehyde and tested for antimicrobial activities, indicating their potential in medical and pharmaceutical applications (Kumari et al., 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
5-Bromo-2,3-dihydrobenzofuran-3-ol is a derivative of benzofuran, a class of compounds that have been found to have a wide range of biological and pharmacological applications . The primary targets of benzofuran derivatives are often associated with antimicrobial, anti-tumor, anti-oxidative, and anti-viral activities . .
Mode of Action
For instance, some benzofuran derivatives stimulate the impulse propagation mediated transmitter release of neurotransmitters dopamine, norepinephrine, and serotonin in the brain .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biochemical pathways, often related to their antimicrobial, anti-tumor, anti-oxidative, and anti-viral activities .
Result of Action
Benzofuran derivatives have been associated with a variety of biological activities, including antimicrobial, anti-tumor, anti-oxidative, and anti-viral effects .
Propriétés
IUPAC Name |
5-bromo-2,3-dihydro-1-benzofuran-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7,10H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYZCEGIXWRWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5590-43-2 |
Source


|
| Record name | 5-bromo-2,3-dihydro-1-benzofuran-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-chlorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2851137.png)

![2-(3-(Diethylamino)propyl)-6,7-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2851141.png)
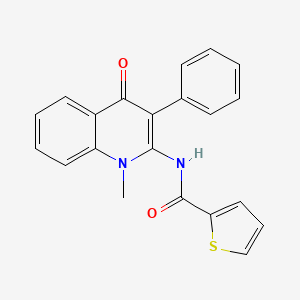

![Ethyl 5-(2-methylpropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2851145.png)
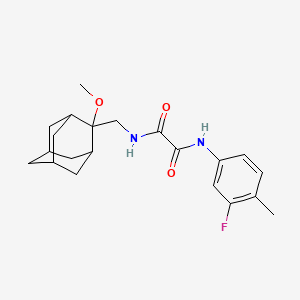
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B2851147.png)

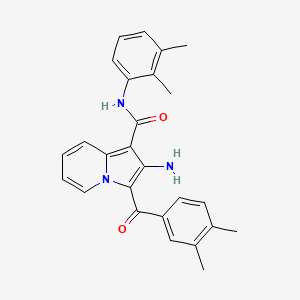
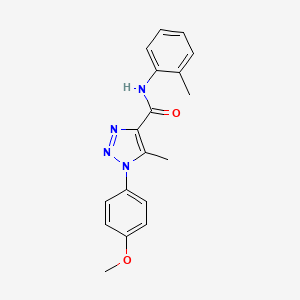
![N-(2-chloro-4,6-dimethoxyphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-3-carboxamide](/img/structure/B2851155.png)

